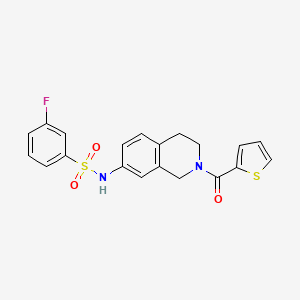

3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Descripción

The compound 3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with a thiophene-2-carbonyl group and a fluorophenylsulfonamide moiety.

Propiedades

IUPAC Name |

3-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S2/c21-16-3-1-4-18(12-16)28(25,26)22-17-7-6-14-8-9-23(13-15(14)11-17)20(24)19-5-2-10-27-19/h1-7,10-12,22H,8-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAJLOWRJBWGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a novel sulfonamide derivative with potential therapeutic applications. Its unique structure combines a fluorinated aromatic system with a thiophene moiety and a tetrahydroisoquinoline core, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is , and its structural characteristics include:

- A fluorine atom at the 3-position of the aromatic ring.

- A thiophene-2-carbonyl group which enhances lipophilicity.

- A benzenesulfonamide moiety that is known for its biological activity.

Antitumor Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antitumor properties. The mechanism often involves inhibition of carbonic anhydrase or interference with folate metabolism. For instance, related compounds have shown activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Fluorouracil | MCF-7 (Breast Cancer) | 17.9 |

| 3-Fluoro-N-(... | MCF-7 (Hypothetical) | TBD |

The specific IC50 for This compound remains to be determined but is anticipated to be in a similar range based on structural activity relationships observed in related compounds .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The compound's ability to inhibit bacterial growth can be attributed to its interference with folate synthesis pathways. In vitro studies have demonstrated that similar structures exhibit moderate to good antimicrobial activity against various pathogens:

| Compound | Target Bacteria | Activity |

|---|---|---|

| 5-Fluorouracil | E. coli | Moderate |

| 3-Fluoro-N-(...) | Staphylococcus aureus | TBD |

The proposed mechanisms of action for This compound include:

- Inhibition of Enzymatic Pathways : Similar sulfonamides inhibit dihydropteroate synthase in bacterial folate synthesis.

- Interaction with GABA Receptors : Related compounds have shown efficacy as GABA receptor ligands, suggesting potential applications in neurological disorders .

Case Studies

- Anticancer Screening : A study evaluated a series of sulfonamide derivatives against human cancer cell lines. The results indicated that modifications at the thiophene and fluorine positions significantly enhanced cytotoxicity .

- Antimicrobial Efficacy : A comparative analysis of sulfonamides revealed that compounds with thiophene substitutions exhibited improved antimicrobial activity against resistant strains of bacteria .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves several steps that typically include the introduction of the fluorine atom and the thiophene carbonyl moiety. Various methods have been developed for the efficient synthesis of similar compounds, often utilizing fluorination reagents and specific reaction conditions to achieve high yields and purity .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Synthesis of tetrahydroisoquinoline derivative |

| 2 | Introduction of thiophene carbonyl group |

| 3 | Fluorination at the 3-position |

| 4 | Formation of benzenesulfonamide linkage |

Biological Activities

Research has demonstrated that compounds similar to this compound exhibit significant biological activities. Notably, studies have shown that derivatives with similar structures can possess antitumor and antimicrobial properties.

Anticancer Activity

In vitro studies have indicated that compounds with a benzenesulfonamide moiety can inhibit cancer cell proliferation. For instance, a related compound was tested against various human tumor cell lines by the National Cancer Institute (NCI), demonstrating promising antimitotic activity with a mean GI50 value indicating effective growth inhibition .

Antimicrobial Properties

Compounds containing sulfonamide groups have been evaluated for their antimicrobial efficacy. Studies suggest that these compounds can inhibit the growth of both bacterial and fungal strains. The presence of electron-withdrawing groups like fluorine enhances their biological activity by improving solubility and bioavailability .

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamides indicates that modifications at specific positions can significantly influence their pharmacological properties. The introduction of fluorine at the 3-position is believed to enhance lipophilicity and metabolic stability, making these compounds more effective as therapeutic agents .

Table 2: Key Structural Features Affecting Activity

| Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity |

| Thiophene Carbonyl | Enhances binding affinity to targets |

| Benzenesulfonamide | Broadens spectrum of biological activity |

Potential Applications

Given its promising biological activities, this compound could be explored for various therapeutic applications:

- Cancer Therapy : Targeting specific cancer types through tailored derivatives could enhance treatment efficacy.

- Antimicrobial Agents : Development of new antibiotics or antifungal agents based on its structure could address rising resistance issues.

- Neurological Disorders : Investigating its effects on neuroprotective mechanisms may reveal potential in treating neurodegenerative diseases.

Comparación Con Compuestos Similares

Triazole-Thione Sulfonamides

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ) share the sulfonamide group but differ in their core heterocyclic structure (1,2,4-triazole vs. tetrahydroisoquinoline). The triazole-thiones exhibit tautomerism between thiol and thione forms, confirmed by the absence of νS-H IR bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹).

Trifluoroacetyl-Substituted Tetrahydroisoquinoline Sulfonamides

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () shares the tetrahydroisoquinoline-sulfonamide backbone but substitutes the thiophene-2-carbonyl group with a trifluoroacetyl moiety. The trifluoroacetyl group is strongly electron-withdrawing, which may increase metabolic stability compared to the thiophene-based acyl group.

Sulfonylurea Herbicides

Compounds like triflusulfuron-methyl and ethametsulfuron-methyl () feature a sulfonamide group linked to a triazine core. While structurally distinct from the tetrahydroisoquinoline system, their sulfonamide moiety is critical for herbicidal activity via acetolactate synthase inhibition. The target compound’s tetrahydroisoquinoline core may redirect bioactivity toward non-herbicidal targets, such as enzyme inhibition in therapeutic contexts.

Scalability

highlights 100g-scale synthesis using bromo intermediates and trifluoroacetylation, suggesting industrial feasibility.

Spectroscopic Characterization

Functional Implications

- Electron Effects : The thiophene-2-carbonyl group offers moderate electron-withdrawing properties, balancing reactivity and stability, whereas trifluoroacetyl derivatives () may be overly electrophilic for certain applications.

- Bioactivity: The tetrahydroisoquinoline core is prevalent in kinase inhibitors and CNS drugs, suggesting the target compound could target similar pathways, unlike the herbicidal triazine-sulfonamides ().

Q & A

Q. Steps :

Docking simulations : Use AutoDock Vina to model interactions between the sulfonamide group and enzyme catalytic sites (e.g., carbonic anhydrase) .

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict potent analogs .

MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable enzyme-ligand complexes) .

Basic: What solvents and storage conditions ensure compound stability?

- Solubility : DMSO (≥10 mM stock solutions), ethanol, or dichloromethane .

- Storage : –20°C in airtight, light-protected vials (prevents sulfonamide hydrolysis and thiophene oxidation) .

- Stability assay : Monitor degradation via HPLC over 30 days at 4°C and 25°C .

Advanced: How to address contradictory activity data in enzyme inhibition assays?

Potential causes and solutions:

- Enzyme source variability : Use recombinant enzymes (e.g., human acetylcholinesterase vs. bovine) and standardize assay protocols .

- Allosteric modulation : Perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

- Redox interference : Include control experiments with thiophene-free analogs to rule out thiol-mediated false positives .

Advanced: What methodologies validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target proteins in lysates treated with the compound .

- Photoaffinity labeling : Incorporate a diazirine moiety into the sulfonamide for covalent crosslinking and target identification .

- Knockdown/rescue experiments : siRNA-mediated target silencing to confirm activity dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.